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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of sodium choleate in advanced drug delivery systems. Sodium choleate, a bile salt, is a

versatile excipient that has demonstrated significant potential in enhancing the therapeutic

efficacy of various drugs by improving their solubility, stability, and bioavailability.[1][2][3] Its

amphipathic nature allows it to act as a potent solubilizing agent and permeation enhancer,

making it a valuable component in the formulation of nanoparticles, micelles, liposomes, and

other nano-carriers.[1][4]

Applications of Sodium Choleate in Drug Delivery
Sodium choleate has been successfully employed in a range of drug delivery applications,

primarily focused on overcoming the challenges associated with poorly water-soluble drugs

and enhancing their transport across biological membranes.

1.1. Oral Drug Delivery of Poorly Soluble Drugs:

Sodium choleate is extensively used to improve the oral bioavailability of drugs with low

aqueous solubility.[1][5] It achieves this by forming mixed micelles with phospholipids, which

can encapsulate hydrophobic drug molecules, thereby increasing their solubility and dissolution

rate in the gastrointestinal tract.[5]
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Example Application: Enhancement of the oral bioavailability of Silybin, a hepatoprotective

agent with poor water solubility. Silybin-loaded sodium choleate/phospholipid-mixed

micelles demonstrated a significant increase in bioavailability compared to the free drug.[5]

[6] In a study with dogs, the relative bioavailability of silybin from mixed micelles was 252.0%

compared to a silybin-N-methylglucamine solution.[5][6]

1.2. Tumor-Targeting Drug Delivery:

In oncology, sodium choleate has been incorporated into polymeric micelles to enhance the

delivery of chemotherapeutic agents to tumor tissues.[7][8] The inclusion of sodium choleate
in these formulations can improve drug loading, stability, and circulation time, leading to

increased accumulation of the drug at the tumor site.[7][8]

Example Application: Paclitaxel (PTX)-loaded micelles formulated with sodium choleate
and mPEG-PDLLA (PTX-CMs) exhibited enhanced tumor-targeting and antitumor efficacy.[7]

[8] These micelles showed a slower drug release profile and higher accumulation in tumor

tissues compared to micelles without sodium choleate.[8] The in vivo plasma AUC of PTX-

CMs was 1.8-fold higher than that of PTX-loaded micelles without sodium choleate and 5.2-

fold higher than that of Taxol®.[8]

1.3. Transdermal and Ocular Drug Delivery:

Sodium choleate also acts as a permeation enhancer in transdermal and ocular drug delivery

systems.[9][10] It is believed to increase the fluidity of the stratum corneum and other biological

membranes, facilitating the passage of drug molecules.[4]

Example Application: Sodium choleate-modified ethosomes have been developed as

carriers for the transdermal delivery of drugs for the treatment of melanoma.[9] In ocular drug

delivery, liposomes containing bile salts like sodium taurocholate and sodium glycocholate

have shown improved corneal permeation of drugs such as tacrolimus.[11]

Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing sodium choleate in

various drug delivery systems.

Table 1: Physicochemical Properties of Sodium Choleate-Based Drug Delivery Systems

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20523347/
https://pubmed.ncbi.nlm.nih.gov/25853480/
https://pubmed.ncbi.nlm.nih.gov/20523347/
https://pubmed.ncbi.nlm.nih.gov/25853480/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.3109/10717544.2015.1028604
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732553/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.3109/10717544.2015.1028604
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732553/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.3109/10717544.2015.1028604
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732553/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732553/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732553/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/603803.full
https://www.mdpi.com/2310-2861/10/4/239
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332414/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/603803.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14812039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulati
on

Drug
Particle
Size (nm)

Zeta
Potential
(mV)

Drug
Loading
Content
(%)

Encapsul
ation
Efficiency
(%)

Referenc
e

Sodium

Choleate/P

hospholipid

-Mixed

Micelles

Silybin 75.9 ± 4.2
Not

Reported

Not

Reported

Not

Reported
[5][6]

PTX-

loaded

NaC-

mPEG-

PDLLA

Micelles

(PTX-CMs)

Paclitaxel
53.61 ±

0.75

-19.73 ±

0.68

Not

Reported

Not

Reported
[8]

PTX-

loaded

mPEG-

PDLLA

Micelles

(PTX-Ms)

Paclitaxel
Not

Reported

-3.13 ±

0.06

Not

Reported

Not

Reported
[7]

F127-

CS/NaC

Micelles

Paclitaxel 67.5
Not

Reported
12.8

Not

Reported
[6]

F127-

PAA/NaC

Micelles

Paclitaxel 85.89
Not

Reported

Not

Reported

Not

Reported
[6]

Sulpiride-

loaded

bilosomes

Sulpiride
211.26 ±

10.84

Not

Reported

26.69 ±

0.63

80.08 ±

1.88
[10]

Table 2: Pharmacokinetic Parameters of Sodium Choleate-Based Drug Delivery Systems
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Formulation Drug
Animal
Model

Relative
Bioavailabil
ity (%)

Key
Findings

Reference

Silybin-

Sodium

Choleate/Pho

spholipid-

Mixed

Micelles

Silybin Dogs 252.0

Significantly

enhanced

oral

bioavailability

compared to

silybin-N-

methylglucam

ine.

[5][6]

PTX-loaded

NaC-mPEG-

PDLLA

Micelles

(PTX-CMs)

Paclitaxel Mice
520 (vs.

Taxol®)

Increased

plasma AUC

and tumor

accumulation

compared to

PTX-Ms and

Taxol®.

[8]

PTX-loaded

F127-

CS/NaC

Micelles

Paclitaxel Rats
433 (vs.

Taxol®)

Significantly

improved oral

absorption

compared to

commercial

Taxol®.

[6]

Sulpiride-

loaded

bilosomal gel

Sulpiride Not Reported

~400 (vs.

plain

suspension)

Enhanced

skin

penetration

and systemic

bioavailability

compared to

plain drug

suspension

and gel.

[10]
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Experimental Protocols
This section provides detailed protocols for the preparation and characterization of sodium
choleate-based drug delivery systems.

3.1. Preparation of Paclitaxel-Loaded Sodium Choleate-Enhanced Polymeric Micelles (PTX-

CMs)

This protocol is adapted from a modified titration method.[8]

Materials:

Paclitaxel (PTX)

Monomethoxy poly(ethylene glycol)-block-poly(d,l-lactide) (mPEG-PDLLA)

Sodium Choleate (NaC)

Acetone

Ethanol

Distilled water

Procedure:

Organic Phase Preparation: Dissolve 2 mg of PTX and 40 mg of mPEG-PDLLA in 5 mL of

acetone.

Aqueous Phase Preparation: Dissolve 6 mg of NaC in 6 mL of distilled water. Add 5 mL of

ethanol to the NaC solution (final water:ethanol volume ratio of 6:5).

Micelle Formation: Under magnetic stirring, add the organic phase dropwise into the

aqueous phase at a rate of 60 mL/h.

Solvent Removal: Remove the organic solvents (acetone and ethanol) from the mixture

using rotary vacuum evaporation at 37°C.
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Final Product: The resulting aqueous solution contains the PTX-loaded NaC-mPEG-PDLLA

micelles (PTX-CMs).

3.2. Preparation of Sodium Choleate/Phospholipid-Mixed Micelles

This protocol is based on the thin-film hydration method.[12]

Materials:

Drug (e.g., Silybin)

Sodium Choleate

Phospholipid (e.g., soy phosphatidylcholine)

Methanol

Distilled water or appropriate buffer

Procedure:

Film Formation: Dissolve the drug, sodium choleate, and phospholipid in methanol in a

round-bottom flask.

Solvent Evaporation: Remove the methanol by rotary vacuum evaporation to form a thin lipid

film on the inner surface of the flask.

Vacuum Drying: Dry the film under vacuum overnight to remove any residual solvent.

Hydration: Hydrate the lipid film with a specific volume of distilled water or buffer by rotating

the flask. The hydration temperature should be above the phase transition temperature of the

lipid.

Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be

sonicated using a bath or probe sonicator.

3.3. In Vitro Drug Release Study
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A common method for evaluating in vitro drug release from nano-formulations is the dialysis

method.[13]

Materials:

Drug-loaded nano-formulation

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid at

pH 1.2)

Shaking incubator or water bath

Procedure:

Transfer a known amount of the drug-loaded nano-formulation into a dialysis bag.

Seal the dialysis bag and immerse it in a known volume of the release medium.

Maintain the system at 37°C with constant stirring.

At predetermined time intervals, withdraw a sample of the release medium and replace it

with an equal volume of fresh medium to maintain sink conditions.

Analyze the drug concentration in the collected samples using a suitable analytical method

(e.g., HPLC, UV-Vis spectrophotometry).

Calculate the cumulative percentage of drug released over time.

3.4. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to determine the cytotoxicity of drug formulations.[14][15]

Materials:

Cancer cell line (e.g., MCF-7, A549)
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Cell culture medium and supplements

Drug-loaded and empty nano-formulations

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO, acidified isopropanol)

96-well plates

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with various concentrations of the drug-loaded nano-formulations, empty

nano-formulations, and free drug for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at

37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the cell viability as a percentage of the untreated control cells.

Visualizations
Diagram 1: Experimental Workflow for Preparation of PTX-CMs
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Preparation of PTX-loaded Sodium Choleate-Enhanced Micelles

Dissolve PTX and mPEG-PDLLA
in Acetone (Organic Phase)

Dropwise addition of Organic Phase
into Aqueous Phase with stirring

Dissolve NaC in Water, then add Ethanol (Aqueous Phase)

Rotary Vacuum Evaporation
to remove organic solvents

Obtain PTX-CMs Solution

Click to download full resolution via product page

Caption: Workflow for the preparation of paclitaxel-loaded sodium choleate-enhanced

polymeric micelles.

Diagram 2: Experimental Workflow for In Vitro Drug Release Study
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In Vitro Drug Release Protocol (Dialysis Method)

Place drug-loaded nano-formulation
in dialysis bag

Immerse bag in release medium
at 37°C with stirring

Withdraw samples from release
medium at time intervals

Replenish with fresh mediumAnalyze drug concentration
in samples (e.g., HPLC)

Continue incubation

Calculate cumulative
drug release (%)

Click to download full resolution via product page

Caption: General workflow for an in vitro drug release study using the dialysis method.

Diagram 3: Mechanism of Permeation Enhancement by Sodium Choleate
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Proposed Mechanisms of Sodium Choleate as a Permeation Enhancer

Sodium Choleate
(Bile Salt)

Interaction with
Cell Membrane

Increased Membrane Fluidity
and Disruption

Paracellular Pathway
(Opening of Tight Junctions)

Transcellular Pathway
(Direct passage through cells)

Enhanced Drug Permeation

Click to download full resolution via product page

Caption: Proposed mechanisms for the permeation-enhancing effect of sodium choleate
across biological membranes.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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